molecular formula C23H38O5 B592963 8-iso Prostaglandin E2 isopropyl ester

8-iso Prostaglandin E2 isopropyl ester

Cat. No.: B592963
M. Wt: 394.5 g/mol
InChI Key: NOHLKSJQMSPOTB-YRLDPNHWSA-N
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Description

8-iso Prostaglandin E2 isopropyl ester is a more lipophilic derivative of 8-iso Prostaglandin E2. Prostaglandin esters generally have enhanced lipid solubility compared to their parent compounds. This compound is a prodrug, meaning it is converted into its active form, 8-iso Prostaglandin E2, upon administration .

Mechanism of Action

Target of Action

The primary target of 8-iso Prostaglandin E2 isopropyl ester is the thromboxane A2 (TP) receptor . This receptor plays a crucial role in platelet aggregation and renal vasoconstriction .

Mode of Action

This compound is a more lipophilic form of the free acid, 8-iso PGE2 . It is generally hydrolyzed to the free acid upon in vivo administration, making the esters useful prodrugs . The compound inhibits U-46619 or I-BOP-induced platelet aggregation .

Biochemical Pathways

This compound is one of several isoprostanes produced from arachidonic acid during lipid peroxidation . The compound’s interaction with the TP receptor leads to changes in platelet aggregation and renal vasoconstriction .

Pharmacokinetics

The compound’s ADME properties are influenced by its lipophilic nature. As an ester, it has enhanced lipid solubility compared to its parent compounds . This property allows it to be readily absorbed and distributed in the body. It is generally hydrolyzed to the free acid upon in vivo administration .

Result of Action

The compound’s action results in potent renal vasoconstriction . When infused into the renal artery of the rat at a concentration of 4 µg/kg/min, 8-iso PGE2 decreases the glomerular filtration rate (GFR) and renal plasma flow by 80% without affecting blood pressure .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of endogenous esterases can affect the rate at which the compound is hydrolyzed to the free acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-iso Prostaglandin E2 isopropyl ester typically involves the esterification of 8-iso Prostaglandin E2 with isopropyl alcohol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors for the esterification reaction, followed by purification steps that may include crystallization and distillation to achieve the desired purity .

Types of Reactions:

    Hydrolysis: this compound undergoes hydrolysis to form 8-iso Prostaglandin E2 and isopropyl alcohol.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to hydrolysis.

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous solutions, often catalyzed by enzymes or acids.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Scientific Research Applications

8-iso Prostaglandin E2 isopropyl ester is used extensively in scientific research due to its role as a prodrug for 8-iso Prostaglandin E2. Its applications include:

Comparison with Similar Compounds

Properties

IUPAC Name

propan-2-yl (Z)-7-[(1S,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38O5/c1-4-5-8-11-18(24)14-15-20-19(21(25)16-22(20)26)12-9-6-7-10-13-23(27)28-17(2)3/h6,9,14-15,17-20,22,24,26H,4-5,7-8,10-13,16H2,1-3H3/b9-6-,15-14+/t18-,19-,20+,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOHLKSJQMSPOTB-YRLDPNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)OC(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@H]1C/C=C\CCCC(=O)OC(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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